molecular formula C8H12O4 B3360924 2-Furanmethanol, 5-(dimethoxymethyl)- CAS No. 90200-14-9

2-Furanmethanol, 5-(dimethoxymethyl)-

Cat. No.: B3360924
CAS No.: 90200-14-9
M. Wt: 172.18 g/mol
InChI Key: UAZQJKMLLVYNAB-UHFFFAOYSA-N
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Description

2-Furanmethanol, 5-(dimethoxymethyl)-: is an organic compound with the molecular formula C8H12O4 It is a derivative of furan, a heterocyclic organic compound, and contains a methanol group substituted at the 5-position with a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanmethanol, 5-(dimethoxymethyl)- typically involves the reaction of furan derivatives with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.

Industrial Production Methods: Industrial production of 2-Furanmethanol, 5-(dimethoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Furanmethanol, 5-(dimethoxymethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the dimethoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed:

    Oxidation: Formation of furan-2-carboxylic acid or furan-2-aldehyde.

    Reduction: Formation of 2-furanmethanol or other reduced derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Furanmethanol, 5-(dimethoxymethyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of furan derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive compounds.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique chemical properties make it a promising candidate for drug design and development.

Industry: In the industrial sector, 2-Furanmethanol, 5-(dimethoxymethyl)- is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, 5-(dimethoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

    2-Furanmethanol: A simpler derivative of furan with a methanol group at the 2-position.

    5-Methyl-2-furanmethanol: A derivative of furan with a methyl group at the 5-position and a methanol group at the 2-position.

    2-Furanmethanol, 5-methyl-: Another derivative with a methyl group at the 5-position and a methanol group at the 2-position.

Uniqueness: 2-Furanmethanol, 5-(dimethoxymethyl)- is unique due to the presence of the dimethoxymethyl group at the 5-position This substitution imparts distinct chemical properties and reactivity to the compound, making it different from other furan derivatives

Properties

IUPAC Name

[5-(dimethoxymethyl)furan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-10-8(11-2)7-4-3-6(5-9)12-7/h3-4,8-9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZQJKMLLVYNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(O1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343194
Record name 2-Furanmethanol, 5-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90200-14-9
Record name 2-Furanmethanol, 5-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.8 g of 5-hydroxymethyl-2-furaldehyde was dissolved in 70 ml of methanol, and 14.7 ml of methyl orthoformate and 170 mg of pyridinium p-toluenesulfonate were added. After the mixture was stirred at room temperature for 2 hours, 350 mg of sodium bicarbonate was added . The solution was stirred at room temperature for 30 minutes, and then ethyl ether and water were added. The organic layer separated was worked up in a customary manner to give 21.6 g of 5-hydroxymethyl-2-furaldehyde dimethylacetal as a pale brown oil.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
methyl orthoformate
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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